molecular formula C26H43BrO10 B14326707 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene CAS No. 102096-98-0

36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene

Cat. No.: B14326707
CAS No.: 102096-98-0
M. Wt: 595.5 g/mol
InChI Key: PVIHNMIRAYVQPU-UHFFFAOYSA-N
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Description

36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene typically involves multi-step organic reactions. A common approach includes the following steps:

    Formation of the Polyether Backbone: This involves the polymerization of ethylene oxide or similar monomers to form the polyether chain.

    Cyclization: The linear polyether is then cyclized using specific catalysts to form the bicyclic structure.

    Bromination: The final step involves the selective bromination of the compound at the desired position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ether linkages, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium thiocyanate.

Major Products

    Oxidation: Formation of polyether ketones or aldehydes.

    Reduction: Formation of the hydrogenated polyether.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as part of drug delivery systems due to their ability to form stable complexes with biological molecules.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

Industrially, the compound is used in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the polyether backbone can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene: Similar polyether structure but with fewer ether linkages and no bromine atom.

    2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Another polyether compound with a different functional group (hydroxyl) instead of bromine.

Uniqueness

The uniqueness of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene lies in its combination of a bromine atom and a highly flexible polyether backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

102096-98-0

Molecular Formula

C26H43BrO10

Molecular Weight

595.5 g/mol

IUPAC Name

36-bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene

InChI

InChI=1S/C26H43BrO10/c27-26-24-2-1-3-25(26)23-37-21-19-35-17-15-33-13-11-31-9-7-29-5-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-24/h1-3H,4-23H2

InChI Key

PVIHNMIRAYVQPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCC2=CC=CC(=C2Br)COCCOCCOCCOCCO1

Origin of Product

United States

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